molecular formula C13H25ClN2O3 B13593902 tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride

tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride

Cat. No.: B13593902
M. Wt: 292.80 g/mol
InChI Key: GIJIYTWZDWNXGQ-UHFFFAOYSA-N
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Description

tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrano-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride typically involves the annulation of the pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano-pyrrole derivatives, such as:

Uniqueness

tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride is unique due to its specific structural features and the presence of the carbamate group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl N-(2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-9-13-4-5-17-7-10(13)6-14-8-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H

InChI Key

GIJIYTWZDWNXGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCOCC1CNC2.Cl

Origin of Product

United States

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